molecular formula C23H24N4O5S B12852091 (4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone

(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone

Cat. No.: B12852091
M. Wt: 468.5 g/mol
InChI Key: VYJDRSJBWSURPX-UHFFFAOYSA-N
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Description

The compound (4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of pyrazole, phenyl, piperazine, and benzodioxepin moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-Pyrazol-1-yl)phenyl)(4-(piperazin-1-yl)methanone): Lacks the benzodioxepin moiety.

    (4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)piperazin-1-yl)methanone): Similar structure but different functional groups.

Uniqueness

The uniqueness of (4-(1H-Pyrazol-1-yl)phenyl)(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)methanone lies in its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H24N4O5S

Molecular Weight

468.5 g/mol

IUPAC Name

[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-(4-pyrazol-1-ylphenyl)methanone

InChI

InChI=1S/C23H24N4O5S/c28-23(18-3-5-19(6-4-18)27-10-1-9-24-27)25-11-13-26(14-12-25)33(29,30)20-7-8-21-22(17-20)32-16-2-15-31-21/h1,3-10,17H,2,11-16H2

InChI Key

VYJDRSJBWSURPX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=N5)OC1

Origin of Product

United States

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